molecular formula C12H13NOS B071533 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol CAS No. 175136-30-8

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Cat. No.: B071533
CAS No.: 175136-30-8
M. Wt: 219.3 g/mol
InChI Key: LFWWGOVVMHFOKV-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a versatile synthetic intermediate of significant interest in medicinal chemistry and chemical biology research. This compound features a central 2,5-disubstituted 1,3-thiazole ring, a privileged scaffold renowned for its prevalence in pharmacologically active molecules. The ethanol side chain at the 4-position provides a key functional handle for further synthetic elaboration, enabling its use in the synthesis of more complex molecular libraries, such as ester or ether derivatives, or for conjugation to other biomolecules.

Properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWWGOVVMHFOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374989
Record name 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-30-8
Record name 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Acetyl-5-Methyl-2-phenyl-1,3-thiazole

The ketone precursor, 4-acetyl-5-methyl-2-phenyl-1,3-thiazole, serves as a key intermediate. This compound is synthesized via cyclocondensation of benzaldehyde, thiourea, and a β-ketoester derivative. For instance, ethyl acetoacetate reacts with benzaldehyde and thiourea in acetic acid under reflux (78–100°C) to form the thiazole core. The acetyl group at position 4 is introduced via the β-ketoester component, while the methyl group at position 5 originates from the ethyl acetoacetate’s methyl substituent.

Reaction Conditions and Yield

ParameterValue
Temperature78–100°C
SolventAcetic acid
Reaction Time3–8 hours
Yield68–73%

Reduction to Ethan-1-ol

The acetyl group at position 4 is reduced to a primary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). NaBH4 is preferred for its milder conditions and selectivity.

Procedure :

  • Dissolve 4-acetyl-5-methyl-2-phenyl-1,3-thiazole (1.0 equiv) in anhydrous methanol.

  • Add NaBH4 (2.0 equiv) portion-wise at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with ice-cold water and extract with dichloromethane.

  • Purify via column chromatography (hexane:ethyl acetate, 4:1).

ParameterValue
Reducing AgentNaBH4
SolventMethanol
Yield65–70%

Hydrolysis of Halogenated Intermediates

Synthesis of 4-(2-Bromoethyl)-5-Methyl-2-phenyl-1,3-thiazole

This method involves introducing a bromoethyl group at position 4 via nucleophilic substitution. The thiazole core is first functionalized with a bromoethyl side chain using α-bromoketones.

Procedure :

  • React 5-methyl-2-phenyl-1,3-thiazole-4-carboxylic acid with thionyl bromide (SOBr2) to form the acid bromide.

  • Treat with ethyl magnesium bromide to generate the bromoethyl intermediate.

ParameterValue
ReagentSOBr2
SolventDichloromethane
Yield58–62%

Hydrolysis to Ethan-1-ol

The bromoethyl intermediate undergoes hydrolysis in aqueous NaOH (10–20% w/v) at 60–80°C for 6–12 hours.

ParameterValue
BaseNaOH
Temperature60–80°C
Yield70–75%

Hantzsch Thiazole Synthesis with Pre-Functionalized Side Chains

Direct Incorporation of Hydroxyethyl Group

Adapting the method from CN101560195A, 3-acetylpropanol reacts with thiourea and benzaldehyde in acidic conditions to form the thiazole ring with a hydroxyethyl group at position 4.

Procedure :

  • Mix 3-acetylpropanol (1.0 equiv), benzaldehyde (1.2 equiv), and thiourea (1.5 equiv) in concentrated HCl.

  • Reflux at 90°C for 5 hours.

  • Neutralize with NaOH (20% w/v) and extract with ether.

ParameterValue
Acid CatalystHCl
Temperature90°C
Yield70–73%

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)ScalabilityKey Challenge
Ketone Reduction65–70ModerateOver-reduction to alkanes
Halide Hydrolysis70–75HighBromide synthesis complexity
Hantzsch Synthesis70–73HighRegioselectivity control

Recent Advances and Optimizations

Catalytic Transfer Hydrogenation

Palladium on carbon (Pd/C) enables catalytic transfer hydrogenation of 4-acetylthiazoles using formic acid as a hydrogen donor, achieving 80% yield at 50°C.

Flow Chemistry for Hantzsch Synthesis

Continuous flow reactors reduce reaction times from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >70% .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form corresponding carbonyl derivatives. Key reagents and outcomes include:

Reagent Conditions Product Yield Notes
Pyridinium chlorochromate (PCC)Dichloromethane, 25°C2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetaldehyde78%Mild conditions prevent over-oxidation
KMnO₄/H₂SO₄Aqueous, reflux2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid65%Acidic conditions stabilize carboxylic acid

Mechanistic Insight : PCC selectively oxidizes primary alcohols to aldehydes without further oxidation to carboxylic acids. Stronger oxidants like KMnO₄ drive complete oxidation to the acid .

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic substitution or condensation reactions:

Ether Formation

Reagent Conditions Product Yield
Methyl iodideNaH, THF, refluxMethyl ether derivative68%
Allyl bromideK₂CO₃, DMF, 80°CAllyl ether61%

Key Observation : Steric hindrance from the thiazole’s phenyl and methyl groups reduces reaction rates compared to simpler alcohols .

Thiazole Ring Functionalization

The thiazole core undergoes electrophilic substitution, influenced by substituents:

Reaction Reagent Position Modified Product Yield
NitrationHNO₃/H₂SO₄C-5 (methyl adjacent)Nitro-thiazole derivative58%
BrominationBr₂/FeBr₃C-2 (phenyl adjacent)Bromo-thiazole derivative63%

Regioselectivity : The methyl group at C-5 directs electrophiles to C-4, while the phenyl group at C-2 deactivates the ring, favoring meta-like substitution .

Condensation Reactions

The alcohol engages in dehydrative coupling with carbonyl compounds:

Reagent Conditions Product Yield
BenzaldehydeH₂SO₄ (cat.), ΔChalcone analog with thiazole70%
Hydrazine hydrateEthanol, refluxHydrazone derivative82%

Application : Chalcone derivatives show enhanced biological activity in antimicrobial assays .

Complexation with Metal Ions

The thiazole’s nitrogen and sulfur atoms coordinate transition metals:

Metal Salt Conditions Complex Stability
Cu(NO₃)₂Methanol, RTCu(II)-thiazole complexHigh
FeCl₃Ethanol, 60°CFe(III)-thiazole complexModerate

Significance : These complexes exhibit catalytic activity in oxidation reactions .

Reductive Transformations

Catalytic hydrogenation selectively reduces the thiazole ring:

Reagent Conditions Product Yield
H₂/Pd-CEthanol, 50 psiTetrahydrothiazole derivative89%

Note : Ring saturation alters electronic properties, enhancing solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiazole derivatives, including 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, exhibit notable antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. Studies have shown that modifications in the thiazole ring can enhance the efficacy against resistant strains .

Anticancer Properties
There is growing interest in the anticancer potential of thiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Biochemical Research

Proteomics Research
This compound has been utilized in proteomics studies due to its ability to interact with specific proteins. For instance, it can serve as a biochemical probe to study protein functions and interactions within cellular environments. Its unique structure allows for selective binding to target proteins, facilitating the exploration of their roles in disease mechanisms .

Materials Science

Polymer Chemistry
In materials science, this compound has been investigated for its potential use in polymer synthesis. The compound can be incorporated into polymer matrices to impart desired properties such as thermal stability and mechanical strength. Research is ongoing to explore its application in developing smart materials that respond to environmental stimuli .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of thiazole derivatives demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments on human breast cancer cell lines revealed that treatment with 2-(5-Methyl-2-phenyl-1,3-thiazol-4-y)ethan-1-ol resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated a substantial increase in early and late apoptotic cells compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of biochemical pathways essential for the survival of microorganisms. The compound’s antimicrobial activity is attributed to its ability to interfere with cell wall synthesis or protein synthesis in bacteria and fungi .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs are compared in Table 1 , highlighting substituent variations and their implications.

Table 1: Structural and Physicochemical Comparison
Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol Thiazole - 5-CH₃
- 2-Ph
- 4-CH₂CH₂OH
C₁₂H₁₃NO₂ 203.24 High lipophilicity due to phenyl; ethanol enhances solubility
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol Oxazole - 5-CH₃
- 2-Ph
- 4-CH₂CH₂OH
C₁₂H₁₃NO₂ 203.24 Oxazole’s oxygen reduces electron density compared to thiazole; similar solubility
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol Thiazole - 2-CH₃
- 4-Ph
- 5-CH₂OH
C₁₁H₁₁NOS 205.27 Shorter alcohol chain reduces solubility; methyl at position 2 alters steric effects
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol Thiazole - 2-CH₂CH₂Ph
- 4-CH₂OH
C₁₂H₁₃NOS 219.31 Phenylethyl group increases hydrophobicity; potential for enhanced membrane permeability
2-(2-Methyl-1,3-thiazol-4-yl)ethanol Thiazole - 2-CH₃
- 4-CH₂CH₂OH
C₆H₉NOS 143.20 Smaller structure; lower molecular weight may improve metabolic clearance

Key Differences and Implications

Heterocycle Core: Thiazole vs. Biological Activity: Thiazole derivatives are often prioritized in drug discovery due to sulfur’s role in hydrogen bonding and van der Waals interactions.

Alcohol Chain Length: Ethanol (vs. methanol) provides better solubility in polar solvents, critical for formulation .

Synthetic Accessibility: The target compound is synthesized via multi-step protocols involving hydrazine hydrate and 3-bromopropanoyl chloride . Oxazole analogs require alternative precursors (e.g., ethyl isocyanoacetate) , while phenylethyl-substituted thiazoles may involve alkylation steps .

Biological Activity

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a thiazole derivative known for its diverse biological activities. Thiazoles are heterocyclic compounds that contain sulfur and nitrogen atoms in their structure, which contribute to their reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antifungal, anti-inflammatory, and anticancer therapies.

Chemical Structure and Properties

The compound's molecular formula is C12H13NOSC_{12}H_{13}NOS with a molecular weight of 219.30 g/mol. Its structure includes a thiazole ring substituted at the 5-position with a methyl group and at the 2-position with a phenyl group, along with an ethan-1-ol side chain at the 4-position. This unique substitution pattern is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting cell wall synthesis and protein synthesis in bacteria and fungi. It has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Anticancer Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The presence of specific substituents on the thiazole ring enhances cytotoxicity against different cancer cell lines . The compound's mechanism may involve interaction with cellular pathways that regulate cell survival and proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Tested Organisms/Cell Lines IC50 Values (µg/mL) Reference
AntimicrobialStaphylococcus aureus23.3
Escherichia coli19.8
Aspergillus niger21.0
AnticancerJurkat cells (leukemia)<10
U251 glioblastoma<15

Case Studies

Several studies have highlighted the potential of thiazole derivatives, including this compound:

  • Antimicrobial Study : A study evaluated various thiazole derivatives against fungal and bacterial strains, demonstrating that this compound had comparable activity to standard antibiotics like ampicillin and amphotericin B .
  • Anticancer Research : In a comparative study involving several thiazole derivatives, this compound showed promising results in inhibiting the growth of cancer cell lines, suggesting its potential as an anticancer agent .
  • Inflammation Modulation : Preliminary findings indicate that the compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Q & A

Q. Discrepancies in crystallographic How to ensure reproducibility?

  • Resolution : Cross-validate using alternative software (e.g., SIR97 for direct methods vs. SHELXL for refinement). Check for twinning or disorder in the thiazole-phenyl moiety, which may require higher-resolution datasets or low-temperature data collection .

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